Tecarfarin (ATI-5923) is a novel, orally administered vitamin K antagonist (VKA) that acts as a potent inhibitor of vitamin K epoxide reductase (VKOR). [, , , , ] Unlike warfarin, the current standard of care for VKA therapy, Tecarfarin's metabolism is independent of the cytochrome P450 system. [, , , ] Instead, Tecarfarin is primarily metabolized by esterases, specifically human carboxylesterase 2 (hCE-2), leading to the formation of a single, inactive carboxylic acid metabolite, ATI-5900. [, , , , ] This difference in metabolic pathway offers potential advantages over warfarin, including reduced drug-drug and drug-food interactions, as well as less variability in response due to genetic polymorphisms in CYP enzymes. [, , , , , ]
The primary chemical reaction Tecarfarin undergoes is hydrolysis by esterases, specifically hCE-2, leading to the formation of its inactive metabolite ATI-5900. [, , , ] This reaction likely occurs at the ester bond linking the hexafluorinated isopropyl group to the rest of the molecule. Further investigation into the kinetics and specific residues involved in this hydrolysis reaction would be insightful.
Tecarfarin exerts its anticoagulant effect by inhibiting VKOR, the enzyme responsible for reducing vitamin K epoxide to vitamin K. [, , , , ] This inhibition prevents the regeneration of active vitamin K, a crucial cofactor for the post-translational gamma-carboxylation of clotting factors II, VII, IX, and X in the liver. [, , ] By depleting these clotting factors, Tecarfarin effectively inhibits coagulation, similar to the mechanism of action of warfarin. [, , ]
Computational chemistry studies have explored Tecarfarin's physicochemical properties, revealing it to be a lipophilic drug. [] Its calculated polar surface area (PSA) is lower than acenocoumarol but higher than phenprocoumon, suggesting moderate absorption characteristics. [] Tecarfarin is almost completely ionized at physiological pH (7.4). [] Further experimental determination of its pKa, partition coefficient (LogP), and other relevant physicochemical parameters would contribute to a comprehensive understanding of its properties.
The primary application of Tecarfarin in scientific research is as a potential alternative to warfarin for oral anticoagulation therapy. [, , , , , ] Its unique metabolic pathway via esterases makes it a promising candidate for patients prone to drug-drug interactions or those with genetic variations in CYP enzymes. [, , , , , ] Research efforts have focused on evaluating its efficacy and safety in clinical trials, comparing its time in therapeutic range (TTR) with warfarin in patients with atrial fibrillation and other conditions requiring anticoagulation. [, , , , ] Preclinical studies have also explored its pharmacokinetic and pharmacodynamic properties in animal models. [, , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2